

A Comparative Review of Acylated Dihydrolactocerebrosides: Structure, Synthesis, and Biological Implications

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Compound of Interest

Compound Name: *N-Stearoyl-DL-dihydrolactocerebroside*

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A comprehensive review of scientific literature reveals the nuanced yet significant impact of acyl chain modifications on the physicochemical properties and biological activities of dihydrolactocerebrosides. While direct comparative studies on a wide array of acylated dihydrolactocerebrosides remain limited, a synthesis of available data on related glycosphingolipids provides a foundational understanding for researchers, scientists, and drug development professionals. This guide summarizes key findings, presents available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways.

Dihydrolactocerebrosides, a subclass of glycosphingolipids characterized by a saturated sphingoid base (dihydrosphingosine) linked to a lactose moiety, are integral components of cellular membranes. The N-linked acyl chain, a variable fatty acid residue, plays a crucial role in determining the molecule's behavior within the lipid bilayer and its interaction with cellular machinery. Variations in acyl chain length and saturation are known to modulate membrane fluidity, phase behavior, and the formation of lipid microdomains, or "rafts," which are critical hubs for cellular signaling.

Comparative Physicochemical Properties

The structure of the acyl chain significantly influences the thermotropic and pressure-induced phase transitions of lactosylceramides. Generally, lactosylceramides with saturated acyl chains exhibit higher transition temperatures compared to their unsaturated counterparts. This suggests that the presence of double bonds in the acyl chain disrupts the tight packing of the lipid molecules in the membrane.

Table 1: Influence of Acyl Chain Structure on the Phase Behavior of Lactosylceramides

Acyl Chain Composition	Main Transition Temperature (T _m) (°C)	Onset Temperature (°C)	Reference
16:0 (Palmitoyl)	68.5	65.5	[1]
18:0 (Stearoyl)	75.5	72.5	[1]
24:0 (Lignoceroyl)	88.5	86.0	[1]
18:1(Δ9) (Oleoyl)	18.5	13.5	[1]
24:1(Δ15) (Nervonoyl)	45.5	41.5	[1]

Note: Data presented is for lactosylceramides, which possess an unsaturated sphingosine base. While direct data for dihydrolactocerebrosides is not available, the trends observed are expected to be similar, with the saturated dihydrosphingosine backbone likely leading to overall higher transition temperatures.

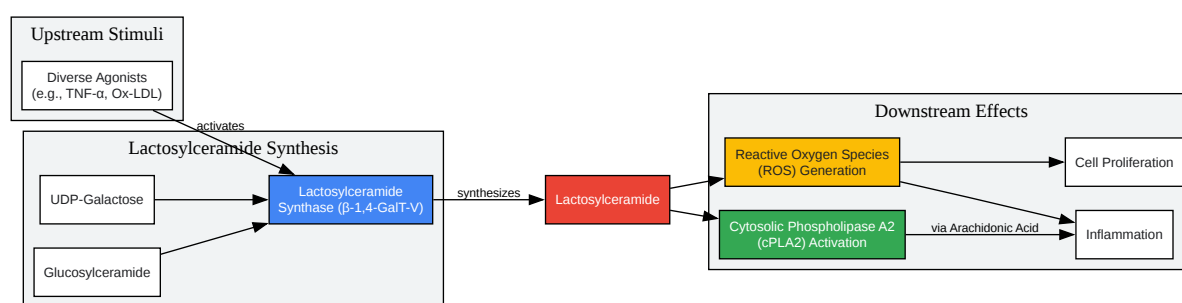
Biological Activity and Signaling Pathways

Lactosylceramide and its derivatives are not merely structural components of the cell membrane; they are active participants in a variety of cellular processes, including inflammation, cell proliferation, and immune responses. The structure of the acyl chain can influence how these molecules are recognized by enzymes and receptors, thereby modulating their signaling functions.

For instance, in the context of related glycosphingolipids like α-galactosylceramides, the length of the lipid chains has been shown to be a critical determinant of the cytokine release profile by

natural killer T (NKT) cells. This highlights a structure-activity relationship where variations in the hydrophobic lipid portion of the molecule can fine-tune the biological response.

Lactosylceramide-centric signaling often involves the generation of reactive oxygen species (ROS) and the activation of inflammatory pathways. Diverse agonists can lead to the synthesis of lactosylceramide, which in turn can trigger a cascade of downstream events.



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References

- 1. Lactosylceramide: effect of acyl chain structure on phase behavior and molecular packing - PubMed [pubmed.ncbi.nlm.nih.gov]
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